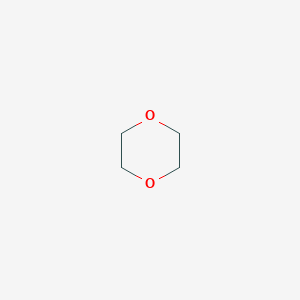

1,4-Dioxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, >800 g/L at 25 °C

Miscible with most organic solvents

Miscible with aromatic hydrocarbons and oils.

Solubility in water: miscible

Miscible

Synonyms

Canonical SMILES

Tissue Dehydration and Microscopy:

- 1,4-Dioxane has historically been used as a dehydrating agent in histological procedures, particularly for preparing tissue samples for microscopy. It effectively removes water from tissues, allowing them to be embedded in paraffin wax for sectioning and staining [].

- While safer alternatives like ethanol are now preferred, 1,4-dioxane might still be used in some specialized applications due to its superior ability to preserve certain cell structures [].

Solvent in Pharmaceutical Research and Development:

- 1,4-Dioxane serves as a valuable solvent in various stages of pharmaceutical research and development. Its ability to dissolve a wide range of polar and non-polar compounds makes it useful for:

Other Research Applications:

- Beyond its established uses, researchers are exploring the potential of 1,4-dioxane in other scientific fields, such as:

1,4-Dioxane is a synthetic organic compound characterized by its heterocyclic structure, which includes two ether bonds. It is a colorless liquid with a faint ether-like odor and is highly miscible in water and organic solvents. Its chemical formula is and it has a molecular weight of approximately 88.11 g/mol. Due to its polar nature, 1,4-dioxane does not strongly adsorb to soil or engineered materials, leading to its persistence in the environment and rapid transport in aqueous systems .

This compound is classified as a probable human carcinogen by the United States Environmental Protection Agency and the National Toxicology Program, primarily due to its association with liver cancer in laboratory animals . Its widespread use as a stabilizer in chlorinated solvents has raised concerns about environmental contamination, particularly in groundwater systems .

Dioxane is classified as a probable human carcinogen (Group B2) by the Environmental Protection Agency (EPA) []. Chronic exposure has been linked to liver and kidney damage in animal studies []. It is also a suspected respiratory irritant and can cause eye, nose, and throat irritation upon inhalation. Additionally, dioxane is flammable and can form explosive mixtures with air.

- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

- Working in a well-ventilated area.

- Avoiding skin contact and inhalation.

- Following proper disposal procedures according to local regulations.

Short-term exposure to high concentrations of 1,4-dioxane can lead to liver and kidney toxicity. It can irritate the eyes, nose, and throat upon inhalation or skin contact . Children may be particularly vulnerable due to their higher lung surface area-to-body weight ratios. The compound's absorption through the skin is less significant than via inhalation but still poses risks of irritation and burns upon direct contact . Long-term exposure has been linked to serious health effects, including potential carcinogenicity .

1,4-Dioxane can be synthesized through several methods:

- Ethylene glycol reaction: One common method involves the reaction of ethylene glycol with sulfuric acid or other dehydrating agents.

- Dihydropyran synthesis: Another method includes the cyclization of dihydropyran derivatives under acidic conditions.

- Dehydration of diethylene glycol: This method involves dehydrating diethylene glycol using strong acids or heat.

These methods yield varying purities and are chosen based on the desired application of the compound .

1,4-Dioxane has several applications across various industries:

- Solvent: It serves as a solvent for chemical processing and laboratory applications.

- Stabilizer: It is used as a stabilizer in chlorinated solvents for metal degreasing.

- Reagent: It acts as a reagent in polymerization processes and in the extraction of oils.

- Contaminant: It can be found as an impurity in ethoxylated surfactants used in personal care products like cosmetics and detergents .

Research indicates that 1,4-dioxane interacts with various environmental factors that affect its biodegradation. Studies have shown that it can be degraded by certain microorganisms under specific conditions. For instance, the presence of chlorinated solvents may inhibit its degradation by bacterial isolates. Ongoing research aims to identify microbial cultures capable of effectively degrading 1,4-dioxane in contaminated environments .

Several compounds share structural similarities with 1,4-dioxane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Dioxane | Dioxane | Contains two ether groups but differs in position; less commonly encountered. |

| 1,3-Dioxane | Dioxane | Similar structure but different connectivity; also less prevalent than 1,4-dioxane. |

| Diethylene Glycol | Glycol | A linear compound used primarily as an antifreeze; does not contain a cyclic structure like dioxanes. |

| Tetrahydrofuran | Tetrahydrofuran | A cyclic ether that is more volatile and less toxic compared to 1,4-dioxane. |

Each of these compounds exhibits unique properties and applications that differentiate them from 1,4-dioxane. The primary distinction lies in their structural configurations and resulting chemical behaviors in various environments .

Analytical Detection Frameworks

The detection of 1,4-dioxane in environmental matrices presents unique analytical challenges due to its high water solubility, low volatility, and poor purging efficiency compared to other volatile organic compounds [1]. Commercial laboratories commonly analyze for 1,4-dioxane in water using three primary methods: Environmental Protection Agency 524.2 for drinking water, Environmental Protection Agency 8260, and Environmental Protection Agency 8270 for groundwater and hazardous waste, though 524.2 and 8270 do not list 1,4-dioxane as a target analyte [1]. The miscibility of 1,4-dioxane in water causes poor purging efficiency and results in high detection limits, making conventional analytical methods capable of detecting 1,4-dioxane only at concentrations 100 times greater than typical volatile organic compound concentrations [4] [21].

Modified Environmental Protection Agency Methods for Low-Level Detection

Modified Environmental Protection Agency Method 8260 represents a significant advancement in achieving lower detection limits for 1,4-dioxane analysis [1]. The standard Method 8260 purge and trap approach typically yields detection limits of 200-500 micrograms per liter due to the poor purging efficiency of 1,4-dioxane [2]. However, modifications incorporating heated purge and trap techniques at temperatures ranging from 40 to 80 degrees Celsius with selected ion monitoring gas chromatography mass spectrometry can achieve detection limits of 2-5 micrograms per liter [2]. These modifications utilize 1,4-dioxane deuterium-8 as an internal standard through isotope dilution methodology, which compensates for poor purge efficiency and provides improved precision and accuracy through recovery correction [2].

Environmental Protection Agency Method 8270 modifications have proven particularly effective for low-level 1,4-dioxane detection in water matrices [1] [4]. The modified approach utilizes liquid-liquid extraction combined with isotope dilution by capillary column gas chromatography mass spectrometry, optimized specifically for 1,4-dioxane as a single analyte [1]. This methodology achieves detection limits as low as 0.05-0.2 micrograms per liter in groundwater samples [2]. Superior chromatographic performance and greater sensitivity are achieved when Method 8270 is modified to reference Environmental Protection Agency Method 8270/1625 gas chromatography mass spectrometry selected ion monitoring with isotope dilution techniques [30]. The isotope dilution approach incorporates deuterated 1,4-dioxane, which acts as a target-specific internal standard to normalize recoveries and assist with quantitation [30].

Environmental Protection Agency Method 522, developed specifically for the drinking water program in 2008, represents the most sensitive standardized method for 1,4-dioxane detection [1] [4]. This method employs solid phase extraction and gas chromatography mass spectrometry with selected ion monitoring, achieving detection limits ranging from 0.02 to 0.026 micrograms per liter [4]. Method 522 was developed to support the third cycle of the Unregulated Contaminant Monitoring Program and utilizes 100-500 milliliter sample volumes extracted through solid phase extraction cartridges [35]. The method avoids concentration steps that could lead to analyte loss, as the authors observed losses of 1,4-dioxane exceeding 30 percent when concentrating extracts using gentle nitrogen stream evaporation [5].

Liquid-Liquid Extraction Technologies

Liquid-liquid extraction technologies for 1,4-dioxane analysis have evolved to address the compound's unique physicochemical properties [8]. Continuous liquid-liquid extraction approaches require substantial solvent volumes to complete extraction and subsequent concentration, which increases both cost and potential for analyte loss [8]. Frozen microextraction represents an innovative approach that enhances extraction efficiency while minimizing physical interferences [10]. This technique involves freezing aqueous samples along with extraction solvent, which improves sensitivity and achieves detection limits of approximately 1.6 micrograms per liter using only 200 microliters of sample volume [10] [13].

The frozen microextraction methodology demonstrates recoveries of 1,4-dioxane ranging from 93 to 117 percent for both laboratory reagent water and natural groundwater matrices with elevated organic carbon content [10]. This approach substantially reduces labor, time, reagents, and cost while utilizing instruments commonly found in analytical laboratories [10]. The method represents a green analytical approach as it minimizes the use of toxic solvents and associated laboratory wastes [10].

Hexane-methylene chloride extraction systems have been developed for rapid quantitative analysis of 1,4-dioxane in water samples [34]. This approach utilizes hexane-methylene chloride in an 80:20 volume ratio, followed by transfer to a carbon-18 solid phase extraction cartridge and elution with acetonitrile [34]. The method achieves quantitative limits as low as 0.05 micrograms per milliliter with injection volumes of 2 microliters and sample volumes of 1 milliliter [34]. Isotopically labeled deuterium-8 dioxane serves as the internal standard, with analysis times of approximately 6 minutes [34].

Gas Chromatography Mass Spectrometry Applications for Environmental Monitoring

Gas chromatography mass spectrometry represents the gold standard for 1,4-dioxane environmental monitoring applications [4] [18]. The technique enables separation and identification of 1,4-dioxane by comparing acquired mass spectral data with established libraries and retention time standards [35]. Selected ion monitoring mode enhances sensitivity and selectivity by monitoring specific mass-to-charge ratios characteristic of 1,4-dioxane, particularly mass-to-charge ratio 88 for the parent compound and mass-to-charge ratio 96 for the deuterated internal standard [34].

Environmental Protection Agency Method 8265, based on solid-phase microextraction followed by mass spectrometric analysis using direct sampling ion trap mass spectrometry, provides quantitative analysis of 1,4-dioxane with detection limits of 2-5 micrograms per liter for groundwater and 10-15 micrograms per kilogram for soil samples [23] [24]. This method has been demonstrated for on-site laboratory applications to delineate 1,4-dioxane and volatile organic compound plumes at contaminated sites [23]. High-density sampling capabilities of 60-80 samples per day facilitate rapid site characterization and flux-based source evaluation [23].

Static headspace coupled with gas chromatography mass spectrometry has been optimized for 1,4-dioxane quantification in surface water and tap water matrices [11]. The method achieves instrument detection limits of 0.1 micrograms per liter with signal-to-noise ratios greater than 3, and limits of quantitation at 1 microgram per liter with signal-to-noise ratios exceeding 30 [11]. Matrix spike recoveries range from 100 to 120 percent across various water matrices [11]. The technique enables distinction between 1,3-dioxane and 1,4-dioxane, providing specificity for environmental monitoring applications [11].

Sampling Strategy Development

No-Purge Groundwater Sampling Approaches

No-purge groundwater sampling approaches have emerged as viable alternatives to conventional low-flow purging methods for 1,4-dioxane monitoring [6] [12]. These methods eliminate the pre-purging step for groundwater sample collection and represent more efficient and potentially lower-cost alternatives to traditional sampling approaches [12]. Common types of no-purge sampling methods include grab samplers, equilibrium samplers, and sorptive samplers [12]. Performance studies demonstrate little-to-no bias in average results obtained using no-purge sampling relative to low-flow sampling results for 1,4-dioxane [12].

The passive diffusion bag sampler represents a well-established no-purge technology that has been validated for 1,4-dioxane sampling applications [15]. This sampler consists of a polyethylene membrane bag that is pre-filled with deionized water and deployed in monitoring wells for equilibration periods [15]. Diffusion of contaminants through the membrane allows the sampler to reach equilibrium with surrounding groundwater concentrations [15]. Studies at former McClellan Air Force Base demonstrated comparable analytical results between passive diffusion bag samplers and conventional sampling methods for 1,4-dioxane analysis [15].

HydraSleeve passive samplers provide cost-effective no-purge sampling for long-term monitoring applications [37]. The sampler consists of a flexible polyethylene tube that is deployed empty and fills with groundwater upon retrieval [37]. Evaluation studies indicate that HydraSleeve samplers produce results consistent with historical monitoring data for various contaminants, though concentrations of highly miscible compounds like 1,4-dioxane tend to be slightly lower compared to conventional purging methods [37]. This difference reflects the high miscibility of 1,4-dioxane in groundwater and the potential for pumping to result in increased mass transport toward wells [37].

Snap samplers represent another no-purge technology that utilizes pre-evacuated containers deployed at specific depths within monitoring wells [15]. The containers fill with groundwater and are sealed upon retrieval, eliminating potential cross-contamination between sampling locations [15]. Comparative studies demonstrate that snap samplers provide analytical results similar to conventional sampling methods for 1,4-dioxane monitoring [15].

The selection of appropriate no-purge sampling methods depends on site-specific hydrogeological conditions and data quality objectives [6]. In wells completed in fine-grained aquifer materials with low groundwater flow velocities, passive samplers may require extended equilibration periods to achieve representative concentrations [37]. However, the chemically inert nature of 1,4-dioxane minimizes concerns about chemical reactions that could alter constituent concentrations during extended deployment periods [37].

Conceptual Site Model Development

Source Characterization Techniques

Source characterization techniques for 1,4-dioxane contamination focus on identifying historical use patterns and co-occurrence with chlorinated solvents [17] [24]. The compound is known to co-occur at sites where chlorinated solvents have been used, particularly as a stabilizer for 1,1,1-trichloroethane in manufacturing and industrial applications [24]. Source area identification relies heavily on historical chemical inventory records, disposal practices documentation, and the presence of 1,1,1-trichloroethane as an indicator compound [21].

High-resolution source area characterization employs mobile on-site laboratories to enable rapid sample processing and high-density data collection [23]. Smart site characterization approaches utilize Environmental Protection Agency Method 8260 with solid-phase microextraction to process 50 samples per day with detection limits of 2-20 micrograms per liter for water samples [23] [24]. Alternative approaches using Method 8265 with direct sampling ion trap mass spectrometry and solid-phase microextraction can process 60-80 samples per day with detection limits of 2-5 micrograms per liter [23] [24].

Source concentration determination requires careful consideration of temporal variability and spatial heterogeneity within source areas [16]. Maximum concentrations observed in monitoring wells within source areas provide conservative estimates for fate and transport modeling applications [16]. Source area dimensions including width, thickness, and length in the direction of groundwater flow are critical parameters for determining source decay rates and mass flux estimates [16].

Plume delineation strategies recognize that 1,4-dioxane has the potential to migrate considerably farther in groundwater than co-occurring chlorinated solvents due to its complete miscibility and resistance to biodegradation [24]. However, empirical studies of over 2,000 sites in California demonstrate that many 1,4-dioxane plumes are currently similar or shorter in length than co-occurring chlorinated solvent plumes [24]. This pattern likely reflects the historical timing of solvent usage, as early solvents released at sites may not have contained 1,4-dioxane as a stabilizer [24].

Multiple Lines of Evidence Integration

Multiple lines of evidence integration provides a comprehensive framework for evaluating 1,4-dioxane fate and transport processes at contaminated sites [39] [44]. This approach synthesizes chemical, hydrogeological, geochemical, and biological data to develop robust conceptual site models [39]. Primary lines of evidence include spatial and temporal concentration trends that demonstrate contaminant plume behavior over time [44]. Secondary lines of evidence encompass geochemical parameters that indicate favorable conditions for natural attenuation processes [44].

The multiple lines of evidence framework for 1,4-dioxane evaluation incorporates state-of-the-art molecular biological analyses and compound-specific isotope analysis to support biodegradation assessments [39]. Biomarker testing identifies microbial communities capable of 1,4-dioxane degradation, while isotope analysis provides direct evidence of biodegradation processes through fractionation patterns [39]. These tertiary lines of evidence help demonstrate degradation processes and associated rates responsible for observed concentration changes [44].

Hydrogeological characterization provides essential supporting evidence for conceptual site model development [20]. Three-dimensional groundwater flow patterns, hydraulic conductivity distributions, and effective porosity measurements enable accurate prediction of contaminant transport pathways [20]. Complex hydrogeological settings may require coupled estimation methods that simultaneously determine flow and transport parameters using both hydraulic head data and contaminant concentration data [20].

Geochemical evaluation focuses on parameters that influence 1,4-dioxane fate and transport, including dissolved oxygen concentrations, pH, and redox conditions [17]. Aerobic conditions are generally required for 1,4-dioxane biodegradation, making dissolved oxygen availability a critical factor in natural attenuation assessments [17]. The integration of geochemical data with spatial concentration patterns helps identify zones where biodegradation may be occurring [39].

Site-specific considerations must be incorporated into conceptual site model development, including low permeability zones that may promote matrix diffusion and complex regional groundwater flow patterns [17]. Matrix diffusion can result in long-term contaminant storage and release from low-permeability materials, affecting overall plume behavior and remediation timeframes [20]. The conceptual site model serves as a dynamic tool that should be tested and refined throughout the life of the project as additional information becomes available [43].

| Analytical Method | Matrix | Detection Limit (µg/L) | Sample Volume | Key Features |

|---|---|---|---|---|

| Modified EPA Method 8260 with Purge and Trap | Water/Groundwater | 200-500 | Standard | Poor purging efficiency |

| Modified EPA Method 8260 with SIM | Water/Groundwater | 2-5 | Standard | Heated purge, isotope dilution |

| Modified EPA Method 8270 with Liquid-Liquid Extraction | Water/Groundwater | 0.05-0.2 | Standard | Isotope dilution, no concentration step |

| EPA Method 522 with Solid Phase Extraction | Drinking Water | 0.02-0.026 | 100-500 mL | SPE cartridge, GC/MS SIM |

| EPA Method 1624 with Isotope Dilution | Water/Municipal Discharges | 10 | Standard | Isotopically labeled standard |

| SW-846 Method 8015D with Azeotropic Distillation | Water/Environmental Samples | 12-16 | Standard | Azeotropic distillation prep |

| SW-846 Method 8265 with DSITMS/SPME | Water/Soil | 2-5 | Standard | Rapid on-site analysis |

| Frozen Microextraction with GC-MS SIM | Water/Groundwater | 1.6 | 200 µL | Minimal sample volume, frozen extraction |

| Sampling Method | Sample Type | Advantages | Limitations | Typical Detection Range (µg/L) |

|---|---|---|---|---|

| Low-Flow Purging | Groundwater | Flow-weighted average concentrations | Potential for higher mass transport | Variable |

| No-Purge Passive Diffusion Bag Sampler (PDBS) | Groundwater | No equipment purging required | Requires equilibration time | Similar to conventional |

| HydraSleeve Passive Sampler | Groundwater | Cost-effective, minimal equipment | May show lower concentrations for highly miscible compounds | Slightly lower than conventional |

| Snap Sampler | Groundwater | Sealed container, no cross-contamination | Limited to specific well conditions | Similar to conventional |

| Grab Samplers | Groundwater | Simple deployment | Depth-discrete concentrations only | Variable |

| Equilibrium Headspace Sampling | Water/Air | High-temperature improves recovery | Requires specialized equipment | 1.2-2.5 |

| Solid Phase Microextraction (SPME) | Water/Soil | Small sample volumes | Limited linear range | 2.5-100 |

| Conventional Three-Volume Purge | Groundwater | Established protocol | May miss depth-discrete contamination | Variable |

| Characterization Component | Key Methods/Techniques | Data Requirements | Expected Outcomes |

|---|---|---|---|

| Source Area Identification | Historical solvent use records, TCA presence indicator | Chemical inventory, disposal records | Source location and extent definition |

| Plume Delineation | High-density sampling with mobile laboratories | 50+ samples for plume mapping | Contamination boundary establishment |

| Hydrogeological Assessment | Hydraulic conductivity testing, flow direction mapping | Water level measurements, aquifer properties | Groundwater flow system understanding |

| Geochemical Evaluation | Dissolved oxygen, pH, redox conditions | Field parameters, laboratory geochemistry | Natural attenuation potential evaluation |

| Biodegradation Potential Assessment | Biomarker testing, isotope analysis | Microbial community analysis, CSIA | Biodegradation rate estimation |

| Multiple Lines of Evidence Integration | Chemical, hydrogeological, biological data synthesis | Minimum 3 independent data types | Contamination pathway confirmation |

| Temporal Monitoring | Long-term concentration trend analysis | Quarterly to annual monitoring | Plume stability assessment |

| Spatial Distribution Analysis | Three-dimensional contamination mapping | Grid-based sampling network | Risk assessment support |

Metabolic Degradation Pathways

Aerobic Biodegradation Mechanisms

The aerobic biodegradation of 1,4-dioxane represents a well-established metabolic process that occurs through two distinct physiological mechanisms: direct metabolism and cometabolism [1] [2] [3]. Under aerobic conditions, microorganisms utilize 1,4-dioxane as a carbon and energy source through enzymatic pathways initiated by soluble di-iron monooxygenases [1] [4]. The biodegradation process begins with the initial oxidation of the carbon atom adjacent to the oxygen atom, known as 2-hydroxylation, which precedes the cleavage of the high-energy carbon-oxygen bond of 1,4-dioxane [4].

The metabolic degradation pathway involves the sequential transformation of 1,4-dioxane through multiple intermediates. The process typically begins with the formation of 1,4-dioxane-2-ol as the primary intermediate, followed by the production of ethylene glycol through monooxygenation reactions [5]. These intermediate products are generally innocuous and readily biodegradable, rarely accumulating in the environment [6]. The complete mineralization of 1,4-dioxane to carbon dioxide has been demonstrated in several microorganisms, confirming the potential for complete degradation under optimal conditions [4] [3].

The enzymatic machinery responsible for aerobic biodegradation primarily consists of monooxygenase enzymes that require molecular oxygen for their catalytic activity [1] [6]. The functionality of these enzymes depends on oxygen availability, although some enzymes may remain active even at low oxygen concentrations [6]. The degradation process follows first-order kinetics during the initial phases, with degradation rates varying significantly among different microbial species and environmental conditions [2] [7].

Key Microbial Species

3.1.2.1. Pseudonocardia dioxanivorans CB1190

Pseudonocardia dioxanivorans CB1190 represents the first characterized bacterium capable of growth on 1,4-dioxane as a sole carbon and energy source [1] [2] [8]. This strain was originally enriched from industrial activated sludge through sequential feeding with tetrahydrofuran followed by 1,4-dioxane [1]. The organism demonstrates robust metabolic capabilities, with a doubling time of approximately 30 hours when grown in ammonium mineral salts medium at 30°C with 5.5 millimolar 1,4-dioxane [1].

The strain utilizes a tetrahydrofuran monooxygenase encoded by the thmADBC gene cluster for the initial oxidation of 1,4-dioxane [9] [8]. Whole-genome sequencing has revealed that CB1190 possesses multiple multicomponent monooxygenase systems that could potentially participate in the degradation of 1,4-dioxane and other environmental contaminants [8]. The bacterium exhibits degradation rates of 0.19 ± 0.007 milligrams per hour per milligram of protein, with biomass yields of 0.09 grams of protein per gram of 1,4-dioxane [1] [7].

The degradation activity of CB1190 can be inhibited by elevated concentrations of chlorinated solvents and their degradation products, as well as certain metals [1] [2]. The inhibition hierarchy follows the order: 1,1-dichloroethene > cis-1,2-dichloroethene > trichloroethene > 1,1,1-trichloroethane, with complete inhibition occurring at 5 milligrams per liter of 1,1-dichloroethene [1] [2]. Copper represents the strongest metal inhibitor, causing significant reductions in degradation rates at concentrations above 10 milligrams per liter [1].

3.1.2.2. Mycobacterium sp. PH-06

Mycobacterium sp. PH-06, also designated as Mycobacterium dioxanotrophicus PH-06, represents a highly efficient 1,4-dioxane-degrading bacterium isolated from river sediment contaminated with 1,4-dioxane [5] [10]. This strain demonstrates superior degradation kinetics compared to CB1190, with the ability to degrade 900 milligrams per liter of 1,4-dioxane in minimal salts medium within 15 days [5]. The organism exhibits degradation rates of 2.5 milligrams per liter per hour, significantly higher than many other characterized species [1] [5].

The key distinguishing feature of PH-06 is its utilization of a novel group-6 propane monooxygenase encoded by the prmABCD gene cluster for 1,4-dioxane degradation [10] [11]. This enzyme system is phylogenetically distinct from the tetrahydrofuran monooxygenases used by CB1190, with less than 40% amino acid sequence identity in the alpha subunits [10]. The propane monooxygenase represents the first characterized group-6 soluble di-iron monooxygenase associated with 1,4-dioxane biodegradation [12].

The degradation pathway in PH-06 involves the formation of 1,4-dioxane-2-ol and ethylene glycol as key intermediates, produced through monooxygenation reactions [5]. The bacterium can maintain sustained growth on 1,4-dioxane without requiring additional carbon sources, demonstrating complete metabolic utilization of the compound [5]. The organism also exhibits the ability to transform structural analogs including 1,3-dioxane, cyclohexane, and tetrahydrofuran when pre-grown with 1,4-dioxane [5].

3.1.2.3. Consortium-Based Degradation

Consortium-based degradation represents an alternative approach to pure culture applications, often demonstrating enhanced stability and broader substrate utilization capabilities [13] [4] [3]. Mixed microbial consortia can be enriched from various environmental sources, including activated sludge, agricultural soils, and contaminated sediments [13] [4]. These consortia often exhibit superior degradation performance compared to pure cultures, particularly under variable environmental conditions [4].

The composition of effective consortia typically includes multiple bacterial species that can contribute to different aspects of the degradation process [13]. Shinella yambaruensis has been identified as a critical component in some consortia, with its presence strongly correlated with successful 1,4-dioxane degradation [13]. The removal of this species from consortia resulted in significantly reduced degradation capabilities, emphasizing the importance of specific microbial interactions [13].

Consortium-based systems demonstrate enhanced resilience to environmental stresses and co-contaminants compared to pure cultures [4] [3]. The presence of multiple species provides functional redundancy and allows for the development of synergistic relationships that can improve overall degradation efficiency [4]. These systems can be particularly valuable for field applications where environmental conditions may fluctuate and pure cultures might not maintain stable populations [3].

Cometabolic Degradation Processes

Monooxygenase-Mediated Transformations

Cometabolic degradation of 1,4-dioxane occurs when microorganisms degrade the compound using non-specific enzymes without gaining carbon or energy to support growth from the degradation process [1] [2] [14] [3]. This process requires the presence of a primary growth substrate to maintain microbial biomass and induce the appropriate degrading enzymes [1] [7]. The cometabolic approach is particularly advantageous because it can achieve degradation of 1,4-dioxane at very low concentrations that would not support metabolic growth [1] [15].

The enzymatic basis of cometabolic degradation relies on various monooxygenase enzymes that exhibit broad substrate specificity [2] [14] [3] [7]. These enzymes, originally evolved for the oxidation of primary growth substrates, can fortuitously oxidize 1,4-dioxane as a secondary reaction [7] [16]. The process involves the same initial oxidation step as metabolic degradation, with the formation of 1,4-dioxane-2-ol as the primary intermediate [7].

A wide variety of monooxygenase systems have been demonstrated to catalyze cometabolic 1,4-dioxane degradation, including toluene monooxygenases, methane monooxygenases, and propane monooxygenases [2] [14] [7] [16]. The degradation rates for cometabolic processes typically range from 0.1 to 0.4 milligrams per hour per milligram of protein, often exceeding the rates observed for metabolic degradation [7] [16]. However, product toxicity frequently results in incomplete degradation, as the accumulation of transformation products can inhibit the monooxygenase enzymes [7].

Primary Substrate Relationships

3.2.2.1. Isobutane as Inducing Substrate

Isobutane has emerged as a particularly effective primary substrate for the cometabolic degradation of 1,4-dioxane [4] [17] [18] [19]. The gaseous nature of isobutane provides advantages for field applications, as it can be easily injected into groundwater systems and distributed throughout the treatment zone [17] [18]. Rhodococcus rhodochrous strain ATCC 21198 has been extensively studied as a model organism for isobutane-mediated cometabolic degradation [18] [19].

The use of isobutane as a primary substrate enables the transformation of environmentally relevant concentrations of 1,4-dioxane, often achieving degradation to concentrations below 1 microgram per liter [18] [20]. The kinetic parameters for isobutane-mediated degradation have been well-characterized, with maximum isobutane utilization rates of 2.58 milligrams per milligram of total suspended solids per day and a half-saturation constant of 0.09 milligrams per liter [18].

The cometabolic degradation process follows competitive inhibition kinetics, where the presence of isobutane can reduce 1,4-dioxane transformation rates due to competition for the same enzyme active sites [18] [19]. This relationship requires careful optimization of substrate feeding strategies to balance biomass growth and contaminant degradation [19]. The process is also sensitive to nutrient limitations, with significant reductions in transformation rates when inorganic nutrients become limiting [18].

Field applications of isobutane-mediated cometabolism have demonstrated effectiveness in both biostimulation and bioaugmentation approaches [18] [20]. Biostimulation with isobutane alone can be sufficient to activate indigenous microorganisms capable of 1,4-dioxane degradation, eliminating the need for bioaugmentation in some cases [18]. The approach has shown particular promise for treating low-concentration 1,4-dioxane plumes that cannot support metabolic growth processes [20].

Degradation Kinetics Studies

Concentration-Dependent Biodegradation Rates

The biodegradation kinetics of 1,4-dioxane exhibit strong concentration dependence, with significant variations in degradation rates observed across different substrate concentration ranges [2] [3] [15]. The relationship between substrate concentration and degradation rate generally follows Monod kinetics, characterized by maximum specific growth rates, half-saturation constants, and biomass yield coefficients [15] [21]. The minimum substrate concentration required to sustain biomass growth ranges from 0.4 to 20 milligrams per liter among different microbial cultures [15].

Pure culture studies have revealed substantial differences in kinetic parameters among various 1,4-dioxane-degrading species [15] [21]. Pseudonocardia dioxanivorans CB1190 exhibits maximum specific growth rates ranging from 0.74 to 2.40 per day, with half-saturation constants between 6 and 160 milligrams per liter [15]. The biomass yield coefficients for this strain range from 0.09 to 0.45 milligrams of protein per milligram of 1,4-dioxane, depending on the specific growth conditions [15].

Mixed microbial cultures often demonstrate different kinetic characteristics compared to pure cultures, with some consortia exhibiting lower half-saturation constants and higher degradation rates [15] [21]. These differences reflect the complex interactions between multiple species and the potential for synergistic effects in consortium-based systems [4]. The presence of multiple degradation pathways in mixed cultures can provide enhanced substrate utilization efficiency and improved resistance to environmental stress [3].

The concentration-dependent nature of biodegradation rates has important implications for field applications, particularly in groundwater remediation scenarios where 1,4-dioxane concentrations are typically well below the minimum growth-supporting levels [15]. At typical groundwater concentrations of less than 1 milligram per liter, growth rates are often lower than endogenous decay rates, resulting in declining populations of 1,4-dioxane-degrading microorganisms [1] [15].

Environmental Factor Influences

Environmental factors significantly influence the kinetics and efficiency of 1,4-dioxane biodegradation, with pH, temperature, dissolved oxygen, and nutrient availability representing key controlling parameters [22] [23] [24] [25]. The adaptability of degrading microorganisms to varying environmental conditions determines their potential for successful field applications [23] [24].

pH tolerance varies among different microbial species, with some enrichment cultures demonstrating adaptability to both acidic and alkaline conditions [23]. Studies have shown that certain cultures can maintain degradation activity across a pH range of 5.5 to 8.0, indicating reasonable tolerance to typical groundwater pH variations [23]. Temperature effects are also significant, with optimal degradation typically occurring between 10 and 30°C [23] [24]. Some cultures can recover degradation activity after exposure to low temperatures, suggesting potential for applications in colder climates [23].

Dissolved oxygen concentrations represent a critical factor for aerobic degradation processes, with minimum requirements typically exceeding 0.5 milligrams per liter [23] [24]. The oxygen dependence reflects the requirement for monooxygenase enzyme activity, which utilizes molecular oxygen as a co-substrate [6] [24]. Nutrient availability, particularly nitrogen and phosphorus, can limit degradation rates when concentrations become insufficient to support biomass growth [24] [25].

Conductivity and other general water quality parameters have shown limited direct effects on degradation kinetics within typical groundwater ranges [24] [25]. However, the presence of inhibitory compounds and co-contaminants can severely impact degradation performance [2] [23] [24]. The inhibitory effects of chlorinated solvents follow a concentration-dependent pattern, with complete inhibition occurring at relatively low concentrations for some compounds [2] [23]. Metal ions, particularly copper, can also cause significant inhibition of degradation activity [1] [2].

Physical Description

Liquid

Colorless liquid or solid (below 53 degrees F) with a mild, ether-like odor; [NIOSH]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid or solid (below 53 °F) with a mild, ether-like odor.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

101.2 °C

101 °C

214 °F

Flash Point

18 °C

65 °F (18.3 °C) (Open cup)

12 °C c.c.

55 °F

Heavy Atom Count

Vapor Density

3.03 (Air = 1)

Relative vapor density (air = 1): 3.0

3.03

Density

1.0337 g/cu cm at 20 °C

Relative density (water = 1): 1.03

1.03

LogP

log Kow = -0.27

-0.27

Odor

Mild, ether-like odor

The odor of dioxane in low concentrations is faint and generally inoffensive and has been described as being somewhat alcoholic.

Odor Threshold

Odor Threshold High: 172.0 [mmHg]

Detection odor threshold from AIHA (mean = 12 ppm)

...Air threshold of recognition at 170 ppm. This odor recognition threshold allows for dioxane to be detected before acute toxic effects occur.

Decomposition

Melting Point

11.75 °C

12 °C

53 °F

UNII

Related CAS

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351: Suspected of causing cancer [Warning Carcinogenicity]

Use and Manufacturing

Vapor Pressure

38.1 [mmHg]

38.1 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 3.9

29 mmHg

Pictograms

Flammable;Irritant;Health Hazard

Impurities

The tendency of 1,4-dioxane to form peroxides may be lessened by the addition of a reducing agent, such as stannous chloride or ferrous sulfate.

Peroxides: 0.003% max (certified reagent), 50 mg/kg max (technical); acetic acid: 0.01% max (certified reagent), 0.1% max (technical); Water : 0.02% max (certified), 0. 1% max (technical); Non-volatile matter : 0.004% max (certified), 0.0025% max (technical) ; 2-methyl-1,3-dioxolane: not reported (certified), 0.05%. /From table/

Certified reagent grade: carbonyl : 0.05% max; heavy metals (Pb) : 0.25 ppm max; iron: 0.25 ppm max. /From table/

Other CAS

17647-74-4

Absorption Distribution and Excretion

Dioxane can be absorbed after inhalational or dermal exposure. Dermal absorption occurs but to a much lesser extent than absorption via other routes.

In male rats given single oral doses of 10, 100 or 1000 mg/kg (14)C 1,4-dioxane, excretion of unchanged 1,4-dioxane in expired air was 0.043 mg/kg (0.43%) at lowest dose and 252 mg/kg (25%) at highest dose.

Plasma concentration time curves for dioxane given iv to rats at levels of 3-1000 mg/kg and for inhalation of 50 ppm vapor for 6 hr were linear by each route with half-life of about 1 hr. Above 10 mg/kg, plasma clearance rate decrease, /beta-hydroxyethoxyacetic acid/ (HEAA) excretion decreased and excretion as dioxane increased.

For more Absorption, Distribution and Excretion (Complete) data for 1,4-DIOXANE (17 total), please visit the HSDB record page.

Metabolism Metabolites

From urine of rats given dioxane gas chromatography revealed a hepatic carcinogen identified as p-dioxane-2-one, a major metabolite.

Fate of dioxane in rats is markedly dose dependent because of limited capacity of rats to metabolize to beta-hydroxyethoxyacetic acid, (HEAA). At saturation, max velocity of metabolism to HEAA was about 18 mg/kg. At high daily doses dioxane induced its own metabolism. There is an apparent threshold for toxic effects of dioxane that coincides with saturation of metabolic pathway for its detoxification.

Another proposed metabolite of dioxane is 1,4-dioxane-2-one. However, whether 1,4-dioxane is first metabolized to HEAA, which can cyclize to 1,4-dioxane-2-one, or the parent is metabolized directly to 1,4-dioxane-2-one remains unanswered.

For more Metabolism/Metabolites (Complete) data for 1,4-DIOXANE (8 total), please visit the HSDB record page.

Exposure to 1,4-dioxane may occur by inhalation, ingestion, and to a lesser extent by dermal contact. 1,4-Dioxane is quickly absorbed and metabolized to beta-hydroxyethoxyacetic acid (HEAA) by mixed-function oxidase enzymes. HEAA can then be converted to 1,4-dioxane-2-one under acidic conditions. Both of these products are rapidly and extensively eliminated in the urine (>95%). Unchanged 1,4-dioxane can also be excreted in the urine and in exhaled air, but mainly after high-dose exposure. (L1189)

Associated Chemicals

1,2-Dioxane; 5703-46-8

Wikipedia

Biological Half Life

Four male Sprague-Dawley rats with jugular vein cannulas were placed in a 1 liter "head-only" chamber under dynamic air flow conditions. The flow rate of 1,4-dioxane vapor was adjusted to give a chamber concentration of 180 mg/cu m (50 ppm). During and after the 6-hr exposure urine was collected and analysed. ... A half life of 1.01 hours was calculated. ...

Six rats received iv doses of 3, 10, 30, 100, 300 or 1,000 mg (14)C-1,4-dioxane/kg bw and samples of blood were obtained via the right jugular vein every 5 minutes for estimating radioactivity in plasma. Two additional rats were used to estimate radioactivity in expired air (1,4-dioxane and (14)CO2) as well as in urine and feces. These rats were equipped with jugular and ureter cannulas. At the lowest iv doses given, 3 and 10 mg/kg bw, radioactivity was eliminated from the plasma by apparently linear kinetics with a t1/2 of 1.1 hours. At higher doses, radioactivity was eliminated from plasma progressively more slowly. At dose levels >/=100 mg/kg bw, elimination was retarded till a peak level of about 100 ug/mL plasma was reached, whereafter elimination occurred with the same t1/2 as that at lower doses. ...

Four volunteers /were exposed/ to 50 ppm [180 mg/m3] 1,4-dioxane vapor for 6 h. It was rapidly taken up, with plasma levels reaching a plateau after 3 h. The major metabolite, b-hydroxyethoxyacetic acid (HEAA), was detected during the exposure period. At the end of the exposure, plasma levels of 1,4-dioxane fell with a half life of 59 min. ...

Use Classification

Hazard Classes and Categories -> Carcinogens, Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Dioxane can ... be prepared by dehydrohalogenation of 2-chloro-2'-hydroxydiethyl ether, by reacting ethylene glycol with 1,2-dibromoethane, and by dimerizing ethylene oxide either over NaHSO4, SiF4, or BF3, or at elevated temperature with an acidic cation-exchange resin.

From beta,beta-dichloroethyl ether by treatment with alkali.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Fabricated Metal Product Manufacturing

1,4-Dioxane: ACTIVE

Commercial production of 1,4-dioxane in the United States was first reported in 1951, but semi-commercial quantities were available in 1939.

1,4-Dioxane is a toxic by-product formed during the synthesis of surfactants used in finished cosmetic products.

Analytic Laboratory Methods

Method: NIOSH 1602, Issue 2; Procedure: gas chromatography with flame ionization detection; Analyte: dioxane; Matrix: air; Detection Limit: 0.01 mg per sample.

Method: EPA-RCA 8015C; Procedure: gas chromatography with flame ionization detection; Analyte: 1,4-dioxane; Matrix: surface water, ground water, and solid matrices; Detection Limit: 15 ug/L.

Method: EPA-EAD 1624; Procedure: gas chromatography-mass spectrometry; Analyte: 1,4-dioxane; Matrix: water; Detection Limit: 10 ug/L.

For more Analytic Laboratory Methods (Complete) data for 1,4-DIOXANE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen and date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Flammable liquids

Interactions

Dioxane ... was investigated as a rat liver altered foci promoter in an initiation/promotion protocol. Animals were initiated with diethylnitrosamine, 30 mg/kg, injected ip 24 hr after 2/3 partial hepatectomy. The chemical under study was administered by gavage once a day, 5 times a week for 7 weeks. Ten days after the last administration the animals were killed. Liver sections were stained for gamma-glutamyl-transpeptidase (GGT) and the number and total volume of gamma-glutamyl-transpeptidase-positive foci was studied. Dioxane (1000 mg/kg) significantly increased the number and total volume of foci ... .

Stability Shelf Life

Stable to light but forms peroxide in air, especially in presence of moisture.